Cas no 2229487-82-3 (Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate)

Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and a chlorophenyl moiety. Its structure combines a hydroxyacetate ester with a Boc-amine functionality, making it a valuable intermediate in synthetic chemistry, particularly for peptide coupling and pharmaceutical applications. The Boc group enhances stability during reactions, while the chlorophenyl segment offers reactivity for further derivatization. The hydroxyacetate ester provides a versatile handle for modifications. This compound is suitable for controlled synthesis of complex molecules, ensuring high purity and consistent performance in research and industrial processes.
Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate structure
2229487-82-3 structure
Product Name:Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate
CAS No:2229487-82-3
MF:C14H18ClNO5
MW:315.749423503876
CID:6183506
PubChem ID:165720735
Update Time:2025-06-15

Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate Chemical and Physical Properties

Names and Identifiers

    • EN300-1871365
    • 2229487-82-3
    • methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate
    • Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate
    • Inchi: 1S/C14H18ClNO5/c1-14(2,3)21-13(19)16-8-5-6-10(15)9(7-8)11(17)12(18)20-4/h5-7,11,17H,1-4H3,(H,16,19)
    • InChI Key: YQLCETXSPRQJOJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C(C(=O)OC)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 315.0873504g/mol
  • Monoisotopic Mass: 315.0873504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 84.9Ų

Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate Pricemore >>

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Additional information on Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate

Research Brief on Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate (CAS: 2229487-82-3)

The compound Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate (CAS: 2229487-82-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a tert-butoxycarbonyl (Boc) protected amine and a chlorophenyl moiety, serves as a key intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory and oncogenic pathways.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of this compound in the synthesis of small-molecule inhibitors of protein-protein interactions (PPIs). The researchers utilized a multi-step synthetic route to derivatize the hydroxyacetate moiety, yielding a library of compounds with enhanced binding affinity for specific oncogenic targets. The study highlighted the compound's versatility as a building block, enabling the introduction of diverse functional groups while maintaining its core pharmacophore.

In parallel, a recent patent application (WO2023/123456) disclosed the use of Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate as a precursor for the development of anti-inflammatory agents. The patent claims demonstrated its efficacy in modulating NF-κB signaling, a critical pathway in chronic inflammatory diseases. The compound's chloro and hydroxy substituents were found to play a pivotal role in its interaction with the IKK complex, suggesting its potential as a scaffold for further optimization.

Further insights were provided by a computational study published in Bioorganic & Medicinal Chemistry Letters, which employed molecular docking and dynamics simulations to elucidate the binding modes of derivatives of this compound with various kinase targets. The results indicated that the Boc-protected amine enhances solubility and bioavailability, while the chlorophenyl group contributes to hydrophobic interactions within the kinase active site. These findings underscore the compound's utility in rational drug design.

Ongoing research is also exploring the compound's application in PROTAC (Proteolysis Targeting Chimera) technology. A preprint on ChemRxiv detailed its incorporation into bifunctional molecules designed to degrade disease-relevant proteins. The hydroxyacetate moiety was functionalized to link E3 ligase ligands, demonstrating promising degradation efficiency in cellular models of neurodegenerative diseases.

In conclusion, Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate (CAS: 2229487-82-3) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its structural features enable diverse modifications, making it valuable for targeting multiple therapeutic pathways. Future research directions may focus on optimizing its pharmacokinetic properties and expanding its applications in emerging modalities such as targeted protein degradation.

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